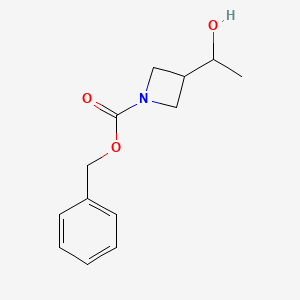
Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.27 g/mol . This compound is part of the azetidine family, which is characterized by a four-membered nitrogen-containing ring.
準備方法
The synthesis of Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, can significantly impact the yield and purity of the final product. Industrial production methods may involve optimization of these parameters to achieve large-scale synthesis with high efficiency .
化学反応の分析
Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate has several scientific research applications:
作用機序
The mechanism of action of Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives .
類似化合物との比較
Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:
Benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: This compound has a similar structure but differs in the position of the hydroxyethyl group.
Azetidine-2-carboxylic acid: A simpler azetidine derivative used in the synthesis of various pharmaceuticals.
生物活性
Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of C13H15N1O3 and a molecular weight of approximately 235.27 g/mol. The compound features an azetidine ring, a carboxylate group, and a hydroxyethyl substituent, which contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Research indicates that it may function as an inhibitor or modulator in biochemical pathways relevant to disease processes, particularly in cancer therapy and antimicrobial applications.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Studies demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis (programmed cell death) through the activation of caspase pathways, as shown in assays measuring fluorescence intensity related to apoptotic signals .
- Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics.
- Enzyme Inhibition : this compound has been studied for its potential to inhibit specific enzymes involved in tumor growth and metastasis, such as STAT3 .
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of this compound, various cancer cell lines were treated with the compound at different concentrations. The results indicated significant induction of apoptosis in MDA-MB-231 (breast cancer) cells, with an IC50 value determined at approximately 0.77 μM. This suggests strong potential for therapeutic applications in oncology .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of the compound's derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents.
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to related compounds:
| Compound Name | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Anticancer | 0.77 | Induces apoptosis in MDA-MB-231 cells |
| Benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | Antimicrobial | Varies | Effective against various bacterial strains |
| Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate | Cytotoxic | >10 | Less potent than its hydroxyethyl counterpart |
特性
IUPAC Name |
benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-10(15)12-7-14(8-12)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12,15H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAYWEWPKPZNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(C1)C(=O)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














